molecular formula C13H14BrN5O B11104544 (2E)-2-[(4-bromophenyl)hydrazono]-3-imino-3-morpholin-4-ylpropanenitrile

(2E)-2-[(4-bromophenyl)hydrazono]-3-imino-3-morpholin-4-ylpropanenitrile

Cat. No.: B11104544
M. Wt: 336.19 g/mol
InChI Key: RZHVRHKZJWVBON-JAYOHMJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a hydrazono group, an imino group, a morpholino group, and a cyanide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with morpholine and cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the bromophenyl and hydrazono groups allows for strong binding interactions with target molecules, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono and morpholino groups enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H14BrN5O

Molecular Weight

336.19 g/mol

IUPAC Name

(1E)-N-(4-bromoanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C13H14BrN5O/c14-10-1-3-11(4-2-10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12+

InChI Key

RZHVRHKZJWVBON-JAYOHMJJSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=C(C=C2)Br)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=C(C=C2)Br)C#N

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.